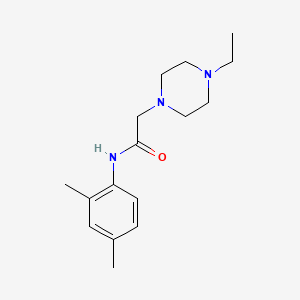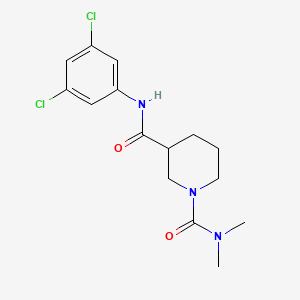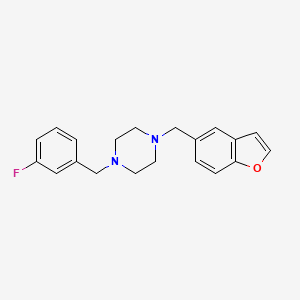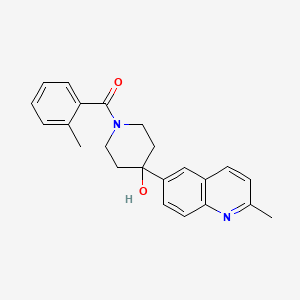![molecular formula C20H30ClNO3 B5330594 Ethyl 1-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5330594.png)
Ethyl 1-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is a complex organic compound with a unique structure that combines a piperidine ring with an ethyl ester and a phenoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ethyl ester and phenoxyethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would include precise control of temperature, pressure, and reaction time to optimize the yield. Industrial methods may also incorporate purification steps such as crystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Ethyl 1-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
Ethyl 1-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 1-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Ethyl 1-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride can be compared with other similar compounds, such as:
Ethyl 4-piperidinecarboxylate: This compound has a similar piperidine ring structure but lacks the phenoxyethyl group.
Methyl 1-hydroxyindole-3-carboxylate: This compound has a different core structure but shares some functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.
特性
IUPAC Name |
ethyl 1-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3.ClH/c1-4-6-18-15-16(3)7-8-19(18)24-14-13-21-11-9-17(10-12-21)20(22)23-5-2;/h4,7-8,15,17H,1,5-6,9-14H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWHHRDNNYXUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCOC2=C(C=C(C=C2)C)CC=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2(1H)-quinolinone](/img/structure/B5330531.png)
![4-fluoro-3-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)benzenesulfonamide](/img/structure/B5330533.png)

![2-cyclopentyl-N-[(6-methylquinolin-5-yl)methyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5330550.png)
![N-(2,3-dimethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5330552.png)
![3-[5-(3-nitrophenyl)-2-furyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5330555.png)
![2-{[3-(1-piperidinylcarbonyl)-2-pyrazinyl]carbonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5330560.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B5330570.png)
![7-{[4-(2-FURYLCARBONYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE](/img/structure/B5330576.png)


![2-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxamide](/img/structure/B5330602.png)
![4-(5-methyl-2-pyridinyl)-1-[4-(3-piperidinylmethyl)benzoyl]-4-piperidinol](/img/structure/B5330605.png)
